molecular formula C8H10ClNO B12072472 O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine

Cat. No.: B12072472
M. Wt: 171.62 g/mol
InChI Key: FNJTUWTZHXBRHH-UHFFFAOYSA-N
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Description

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is a valuable chemical reagent designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 8 H 10 ClNO and a molecular weight of approximately 171.62 g/mol , belongs to the class of O-substituted hydroxylamines and serves as a versatile building block for the introduction of functionalized groups into target molecules . Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules. The hydroxylamine moiety is a known precursor in the formation of various heterocycles and is instrumental in the preparation of libraries of compounds for biological screening . As a stable derivative of hydroxylamine—a compound widely used to produce oximes from carbonyls and hydroxamic acids from carboxylic acid derivatives—this chemical enables researchers to explore novel reaction pathways and develop new materials and potential pharmaceutical agents . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3

InChI Key

FNJTUWTZHXBRHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CON)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with biological molecules. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is of particular interest in cancer research, where it may potentiate the anti-tumor activity of alkylating agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine with structurally related O-substituted hydroxylamines:

Compound Name Substituent Molecular Weight (g/mol) Key Spectral Data (¹H-NMR) Applications/Reactivity Reference
This compound 3-Cl, 4-CH₃ on phenyl ~175.63 Predicted: Aromatic protons at δ 7.2–6.8 ppm, CH₂ at δ 4.5–4.7 ppm Potential derivatization probe
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine 3-Br, 4-CH₃ on phenyl 216.08 Synthetic intermediate
O-(2-Methoxybenzyl)hydroxylamine 2-OCH₃ on phenyl 154 (M+H⁺) δ 7.26 (2H, m), δ 4.56 (2H, s), δ 3.76 (3H, s) Intermediate in reductive amination
O-(3-Methoxybenzyl)hydroxylamine 3-OCH₃ on phenyl 154 (M+H⁺) δ 7.33 (1H, m), δ 5.00 (2H, s), δ 3.77 (3H, s) Pharmacological chaperone synthesis
O-Phenethylhydroxylamine Phenethyl group 137.18 δ 7.3–7.2 (5H, m), δ 3.8 (2H, t), δ 2.9 (2H, t) Carbonyl detection in metabolomics
O-(Pentafluorobenzyl)hydroxylamine C₆F₅CH₂ 245.10 Fluorine-specific isotopic patterns (79Br/81Br) Derivatization of carbonyls

Key Observations:

  • Electron-Withdrawing vs.
  • Lipophilicity: The chloro and methyl groups enhance lipophilicity, making the compound more suitable for organic-phase reactions compared to polar derivatives like O-(2-morpholinoethyl)hydroxylamine .
  • Spectral Signatures : The methylene protons (CH₂) adjacent to the hydroxylamine oxygen resonate at δ 4.5–5.0 ppm across analogs, while aromatic protons vary based on substitution patterns (e.g., δ 7.3 ppm for methoxy vs. δ 6.9–7.2 ppm for chloro/methyl) .

Biological Activity

O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings, presenting data tables and case studies to illustrate its significance.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a chlorinated aromatic ring. Its chemical formula is C8H10ClNC_8H_{10}ClN, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Redox Activity : The hydroxylamine group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that induce cellular damage or modulate signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions and disease pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity Data

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Candida albicans1.5 µg/mL

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including prostate and breast cancer cells.

Case Study: Prostate Cancer Cell Line

A study evaluated the effects of this compound on the LNCaP prostate cancer cell line. The compound was found to induce apoptosis and inhibit cell growth at concentrations as low as 10 µM.

Findings :

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells.
  • Cell Cycle Arrest : The compound caused G1 phase arrest, preventing further progression of the cell cycle.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound MIC (µg/mL) Mechanism of Action
O-(2-Chloro-4-methylphenyl)methylhydroxylamine0.8Enzyme inhibition, ROS generation
O-(4-Methylphenyl)methylhydroxylamine1.2Non-specific cytotoxicity
O-(3-Chlorophenyl)methylhydroxylamine1.5Apoptosis induction

This comparison highlights that this compound shows superior antimicrobial activity compared to its analogs, likely due to the presence of the chlorinated aromatic moiety.

Q & A

Q. What are the recommended synthetic routes for O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting 3-chloro-4-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Key parameters include:

  • Temperature: Maintain 0–5°C during initial mixing to prevent side reactions (e.g., oxidation).
  • Solvent: Use polar aprotic solvents like DMF or THF to enhance nucleophilic substitution efficiency .
  • Purification: Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    Optimization Tip: Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and adjust stoichiometry (1.2:1 hydroxylamine:benzyl chloride) to maximize yield (>75%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR:
    • ¹H NMR: Look for the hydroxylamine proton (δ 5.2–5.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.4 ppm, split due to chloro and methyl groups) .
    • ¹³C NMR: Confirm the benzyl carbon (δ 60–65 ppm) and quaternary aromatic carbons (δ 130–140 ppm) .
  • IR: Identify N–O stretching (~930 cm⁻¹) and O–H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 200.6 .
    QC Check: Elemental analysis should align with theoretical values (C: 49.1%, H: 4.5%, N: 7.0%) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves (tested for >30 min penetration resistance) and sealed goggles .
  • Ventilation: Work in a fume hood to avoid inhalation; install HEPA filters for particulate control .
  • Storage: Store at 2–8°C in amber glass under nitrogen to prevent degradation. Conduct monthly stability checks via HPLC .
    Emergency Response: For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can contradictory reactivity data (e.g., oxidation vs. reduction outcomes) be resolved in studies involving this compound?

Methodological Answer: Contradictions often arise from solvent polarity or trace metal impurities:

  • Solvent Screening: Compare outcomes in aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents. Hydroxylamine’s redox behavior is solvent-dependent .
  • Metal Chelators: Add EDTA (1 mM) to suppress metal-catalyzed oxidation pathways .
  • Isotopic Labeling: Use ¹⁵N-hydroxylamine to track reaction intermediates via NMR or MS .
    Case Study: In DMF, the compound predominantly forms oximes (oxidation), while in MeOH with Fe³⁺ traces, it reduces to amines .

Q. What strategies ensure stability in aqueous buffers during biological assays?

Methodological Answer:

  • pH Control: Stabilize at pH 5–6 (acetate buffer) to minimize hydrolysis. Avoid alkaline conditions (pH >8), which promote decomposition .
  • Antioxidants: Add 0.1% ascorbic acid to buffer solutions to prevent radical-mediated degradation .
  • Kinetic Studies: Conduct accelerated stability testing (40°C/75% RH for 14 days) and monitor via LC-MS for degradation products (e.g., 3-chloro-4-methylbenzaldehyde) .

Q. How does the 3-chloro-4-methyl substitution influence its mechanism in enzyme inhibition?

Methodological Answer: The substituents modulate electronic and steric effects:

  • Electronic Effects: The electron-withdrawing Cl group increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., in tyrosine phosphatases) .
  • Steric Effects: The 4-methyl group restricts rotation, favoring a planar conformation for active-site penetration.
    Experimental Validation:
  • Docking Simulations: Use AutoDock Vina to compare binding energies with/without substituents .
  • Mutagenesis: Replace target enzyme residues (e.g., Cys215Ala) to confirm interaction sites .

Q. What advanced techniques resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR:
    • HSQC: Correlate ¹H-¹³C signals to distinguish aromatic protons from hydroxylamine protons .
    • NOESY: Identify spatial proximity between the methyl group (δ 2.3 ppm) and adjacent aromatic protons .
  • Variable Temperature NMR: Heat to 50°C to sharpen broad hydroxylamine peaks by reducing hydrogen bonding .

Q. How can computational methods predict reaction pathways for derivative synthesis?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 at the B3LYP/6-31G* level to model transition states for nucleophilic substitutions .
  • Machine Learning: Train a model on existing hydroxylamine reaction data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
    Validation: Compare computed activation energies (~25 kcal/mol for benzylation) with experimental kinetic data .

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